2-Cyano-3-hydroxybut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of malonic acid derivatives with cyanoacetic acid under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with other molecules . These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) can be compared with similar compounds such as:
2-Butenoic acid, 2-cyano-3-hydroxy-, methyl ester (9CI): This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.
2-Butenoic acid, 3-methyl-, 12-hydroxy-1-(2-hydroxyethyl)-2,4,10-dodecatriene-6,8-diynyl ester (9CI): This compound has a more complex structure with additional functional groups.
The uniqueness of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H5NO3 |
---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h7H,1H3,(H,8,9)/b4-3- |
InChI-Schlüssel |
BMEBUGFDWHDVHO-ARJAWSKDSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)O)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.